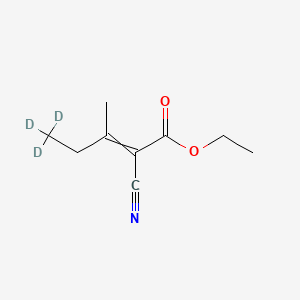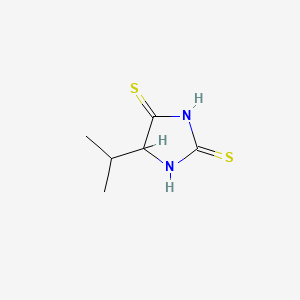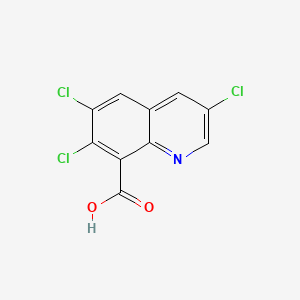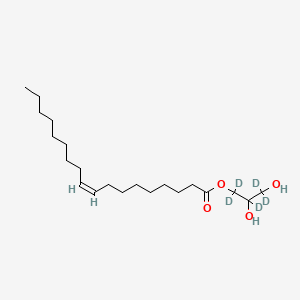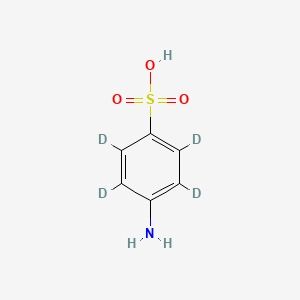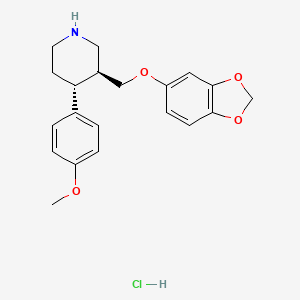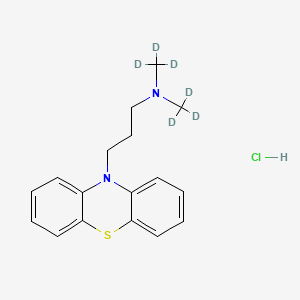
Promazin-d6-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Promazine-d6 Hydrochloride is a phenothiazine compound and a D2DR inhibitor . It is the labelled salt of Promazine, which is an antipsychotic used to treat schizophrenia . The chemical has a known molecular formula of C17-H20-N2-S.Cl-H .
Molecular Structure Analysis
Promazine-d6 Hydrochloride has a molecular formula of C17H15ClD6N2S . The average molecular weight is 326.92 g/mol . The structure is similar to Promazine Hydrochloride, which has a molecular formula of C17H21ClN2S and an average mass of 320.880 Da .
Chemical Reactions Analysis
Promazine Hydrochloride undergoes oxidation in two steps. The first, reversible, step produces a color cation-radical. The presence of excess oxidant leads to the generation of the colorless promazine sulfoxide. This step of the reaction is irreversible .
Wissenschaftliche Forschungsanwendungen
Oxidationskinetik in der Organischen Chemie
Promazin-d6-Hydrochlorid wurde in der Untersuchung der Oxidationskinetik von Strukturisomeren verwendet. Eine vergleichende Studie mit seinem Strukturisomer, Promethazinhydrochlorid, wurde durchgeführt, um die Reaktionskinetik bei der Oxidation mit Natrium-N-brom-benzolsulfonamid (Bromamin-B oder BAB) in saurer Umgebung zu verstehen . Die Forschung ergab, dass die Oxidationsrate von Promethazinhydrochlorid signifikant von der von Promethazin abweicht, was Einblicke in die saure Natur des Stickstoffs liefert, der an verschiedene Kohlenstoffatome gebunden ist .
Mizellbildungsverhalten in der pharmazeutischen Chemie
In der pharmazeutischen Chemie wurde die Wechselwirkung zwischen Promazin-Hydrochlorid und Tensidmischungen untersucht. Diese Studie ist entscheidend für das Verständnis des Mizellbildungsverhaltens amphiphilier Arzneimittel und kann zu besseren Arzneimittelverabreichungssystemen führen. Die Forschung konzentrierte sich auf die Mizellbildung von Promazin-Hydrochlorid mit Gemini-Tensiden und untersuchte die Thermodynamik und Kinetik dieser Wechselwirkungen bei verschiedenen Temperaturen . Die Ergebnisse tragen dazu bei, die Arzneimittellöslichkeit zu verbessern, die Degradation zu minimieren und die Bioverfügbarkeit zu verbessern .
Analytische Chemie: Quantifizierung in pharmazeutischen Präparaten
Die Rolle von this compound in der analytischen Chemie umfasst die simultane Quantifizierung der Verbindung und ihres Sulfoxids in pharmazeutischen Präparaten. Für diesen Zweck wird die derivative UV-Spektrophotometrie verwendet, wodurch mathematische Parameter zur Erzeugung genauer Messungen festgelegt werden. Diese Anwendung ist entscheidend für die Sicherstellung der Qualität und Wirksamkeit von pharmazeutischen Produkten, die this compound enthalten .
Wirkmechanismus
Promazine-d6 Hydrochloride acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . When there is an excess amount of dopamine in the brain, it causes over-stimulation of dopamine receptors. These receptors normally act to modify behavior and over-stimulation may result in psychotic illness. Promazine Hydrochloride blocks these receptors and stops them becoming over-stimulated, thereby helping to control psychotic illness .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Promazine-d6 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for its metabolism. These interactions often involve the hydroxylation and demethylation of the compound, leading to the formation of various metabolites . Additionally, Promazine-d6 Hydrochloride can bind to dopamine receptors, particularly D2 receptors, influencing neurotransmitter activity and signaling pathways .
Cellular Effects
Promazine-d6 Hydrochloride affects various cell types and cellular processes. It has been shown to influence cell signaling pathways by blocking dopamine receptors, which can alter neurotransmitter release and synaptic transmission . This compound also impacts gene expression, particularly genes involved in neurotransmission and cellular metabolism. Furthermore, Promazine-d6 Hydrochloride can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, Promazine-d6 Hydrochloride exerts its effects primarily through receptor antagonism. It binds to dopamine receptors, preventing dopamine from activating these receptors and thereby modulating neurotransmitter activity . Additionally, Promazine-d6 Hydrochloride can inhibit certain enzymes, such as cytochrome P450, affecting the metabolism of other compounds and altering cellular functions . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Promazine-d6 Hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that Promazine-d6 Hydrochloride can have sustained effects on cellular function, particularly in terms of receptor binding and enzyme inhibition . These effects can persist for extended periods, depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of Promazine-d6 Hydrochloride vary with different dosages in animal models. At lower doses, the compound primarily acts as a sedative and antipsychotic, with minimal adverse effects . At higher doses, Promazine-d6 Hydrochloride can cause significant side effects, including hypotension, tachycardia, and potential toxicity . These dose-dependent effects highlight the importance of careful dosage management in experimental and therapeutic settings.
Metabolic Pathways
Promazine-d6 Hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation and demethylation, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of Promazine-d6 Hydrochloride, as well as its interactions with other biomolecules. Additionally, the presence of deuterium can influence the rate and extent of these metabolic reactions, providing valuable insights into the compound’s biochemical behavior .
Transport and Distribution
Within cells and tissues, Promazine-d6 Hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of Promazine-d6 Hydrochloride within cells, affecting its overall activity and function.
Subcellular Localization
Promazine-d6 Hydrochloride exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often found in the cytoplasm and can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct Promazine-d6 Hydrochloride to specific cellular compartments. These subcellular dynamics play a crucial role in determining the compound’s biochemical effects and interactions within cells.
Eigenschaften
IUPAC Name |
3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSXRLRGOICGA-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

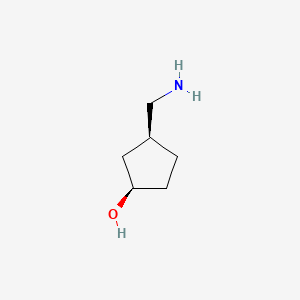
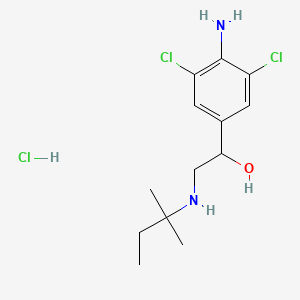

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
